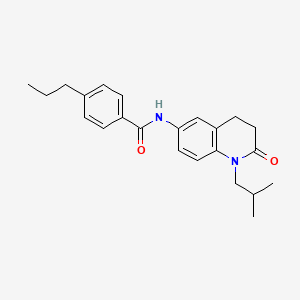![molecular formula C16H11Cl5N2O2S B2913258 4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 2309449-52-1](/img/structure/B2913258.png)
4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide, also known as TCS 401, is a sulfonamide-based compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide 401 involves the inhibition of tubulin polymerization, which is essential for cell division. This compound 401 binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects
This compound 401 has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound 401 has been shown to inhibit the growth of bacteria, fungi, and parasites. It has also been found to have anti-inflammatory and anti-angiogenic properties, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide 401 in lab experiments is its potent anti-cancer activity. This makes it a promising compound for the development of new cancer therapies. However, this compound 401 has also been found to have cytotoxic effects on normal cells, which may limit its use in certain applications. Additionally, the mechanism of action of this compound 401 involves the disruption of microtubules, which may have off-target effects on other cellular processes.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide 401. One area of research is the development of new cancer therapies based on this compound 401. This may involve the synthesis of analogs with improved potency and selectivity. Another area of research is the investigation of the anti-inflammatory and anti-angiogenic properties of this compound 401, which may have implications for the treatment of chronic inflammatory diseases and cancer. Additionally, the off-target effects of this compound 401 on other cellular processes could be further explored to better understand its mechanism of action.
Synthesemethoden
4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide 401 can be synthesized using various methods, including the reaction of 4-chloro-N-(2,2,2-trichloroethyl)benzenesulfonamide with 4-chloro-1H-indole-3-carbaldehyde in the presence of a base. Another method involves the reaction of 4-chloro-N-(2,2,2-trichloroethyl)benzenesulfonamide with 4-chloro-1H-indole-3-carboxylic acid in the presence of a coupling reagent. These methods have been optimized to produce high yields of this compound 401 with good purity.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide 401 has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound 401 has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment.
Eigenschaften
IUPAC Name |
4-chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl5N2O2S/c17-9-4-6-10(7-5-9)26(24,25)23-15(16(19,20)21)11-8-22-13-3-1-2-12(18)14(11)13/h1-8,15,22-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIRAMSRONSJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl5N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

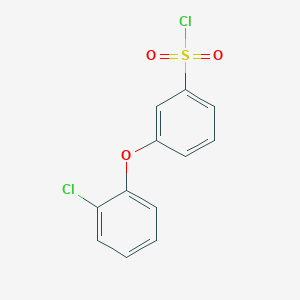
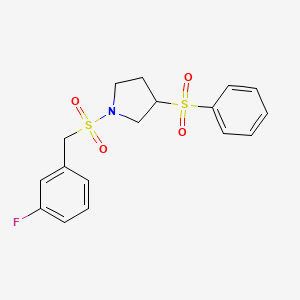
![4-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2913178.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2913179.png)
![(NE)-N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine](/img/structure/B2913181.png)
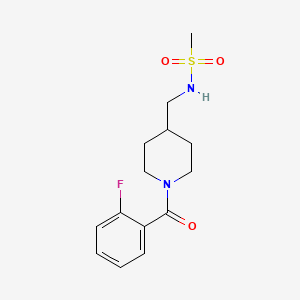
![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2913185.png)
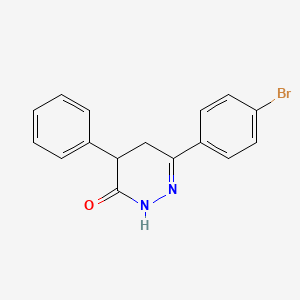

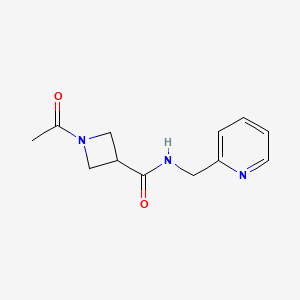
![N-[1-(Aminomethyl)cyclohexyl]-2-tert-butyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride](/img/structure/B2913192.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2913193.png)
![N-[(4-Sulfamoylphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2913197.png)
